2-Naphthalenecarboxylic acid, 4-(phenylmethoxy)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

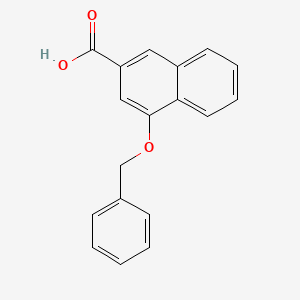

2-Naphthalenecarboxylic acid, 4-(phenylmethoxy) is an organic compound with the molecular formula C18H14O3. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a carboxylic acid group and a phenylmethoxy group attached to the naphthalene ring. This compound is typically a white crystalline solid at room temperature and is used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 4-(phenylmethoxy) generally involves the following steps:

Starting Material: The synthesis begins with 2-naphthol, which is a common precursor.

Etherification: 2-naphthol undergoes etherification with benzyl chloride in the presence of a base such as potassium carbonate to form 2-naphthyl benzyl ether.

Oxidation: The resulting ether is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to introduce the carboxylic acid group, yielding 2-Naphthalenecarboxylic acid, 4-(phenylmethoxy).

Industrial Production Methods

In an industrial setting, the production of 2-Naphthalenecarboxylic acid, 4-(phenylmethoxy) may involve continuous flow processes and the use of catalysts to enhance reaction efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 4-(phenylmethoxy) can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).

Major Products

Oxidation: Quinones, carboxylated derivatives.

Reduction: Alcohols, aldehydes.

Substitution: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4-(phenylmethoxy) has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 4-(phenylmethoxy) involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylmethoxy group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

2-Naphthalenecarboxylic acid: Lacks the phenylmethoxy group, making it less hydrophobic.

4-Methoxy-2-naphthoic acid: Contains a methoxy group instead of a phenylmethoxy group, affecting its reactivity and interactions.

2-Naphthylacetic acid: Has an acetic acid group instead of a carboxylic acid group, altering its chemical properties.

Uniqueness

2-Naphthalenecarboxylic acid, 4-(phenylmethoxy) is unique due to the presence of both the carboxylic acid and phenylmethoxy groups, which confer distinct chemical and biological properties. The phenylmethoxy group enhances its hydrophobicity and potential for interactions with hydrophobic sites in proteins, while the carboxylic acid group allows for hydrogen bonding and ionic interactions.

Biological Activity

Introduction

2-Naphthalenecarboxylic acid, 4-(phenylmethoxy) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and therapeutic implications of this compound, drawing from diverse research findings.

Chemical Structure and Properties

The chemical structure of 2-Naphthalenecarboxylic acid, 4-(phenylmethoxy) can be represented as follows:

This compound features a naphthalene ring system with a carboxylic acid and a phenylmethoxy substituent, which may influence its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of naphthoic acids exhibit significant anticancer properties. For instance, compounds related to 2-naphthalenecarboxylic acid have been tested for their cytotoxic effects against various cancer cell lines. One study reported that certain naphthoic acid derivatives demonstrated IC50 values in the micromolar range against leukemia (HL-60), colon (HCT-15), and renal (UO-31) cancer cell lines, suggesting potential as anticancer agents .

The biological activity of 2-naphthalenecarboxylic acid, 4-(phenylmethoxy) may involve multiple mechanisms:

- Inhibition of Receptors : The compound has been studied for its ability to interact with the P2Y14 receptor, which plays a role in various inflammatory and pain pathways. Compounds derived from naphthoic acids have shown promise as high-affinity antagonists for this receptor .

- Apoptosis Induction : Some derivatives have been found to induce apoptosis in cancer cells through mechanisms involving the downregulation of key survival pathways such as AKT phosphorylation .

Anti-inflammatory Effects

Naphthoic acids have also been linked to anti-inflammatory activities. For instance, microbial-derived naphthoic acid metabolites have been shown to bind to the aryl hydrocarbon receptor (AhR), leading to anti-inflammatory responses in models of gut inflammation . This suggests that similar derivatives may exhibit beneficial effects in inflammatory conditions.

Study on Cytotoxicity

A detailed examination of the cytotoxic effects of 2-naphthalenecarboxylic acid derivatives was conducted on human breast carcinoma (MDA-MB231) and fibrosarcoma (HT-1080) cell lines. The findings indicated that these compounds were significantly more cytotoxic than their unsubstituted counterparts, highlighting their potential as therapeutic agents .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationships of naphthoic acid derivatives has revealed insights into how modifications can enhance biological activity. For example, variations in substituents on the naphthalene ring significantly influenced both receptor binding affinity and anticancer efficacy. A systematic SAR study identified several potent derivatives with improved selectivity for the P2Y14 receptor .

Data Table: Biological Activity Summary

| Biological Activity | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Anticancer | HL-60 | 10.32 | Apoptosis induction |

| Anticancer | HCT-15 | 6.62 | Receptor inhibition |

| Anticancer | UO-31 | 7.69 | Apoptosis induction |

| Anti-inflammatory | Caco2 | Not specified | AhR activation |

Properties

IUPAC Name |

4-phenylmethoxynaphthalene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O3/c19-18(20)15-10-14-8-4-5-9-16(14)17(11-15)21-12-13-6-2-1-3-7-13/h1-11H,12H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILWIWGXCTDALDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC3=CC=CC=C32)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O3 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.